(S)-1-amino-4,4,4-trifluorobutan-2-ol
Description
Significance of Chiral Fluorinated Amino Alcohols in Contemporary Organic Synthesis
Chiral amino alcohols are a cornerstone of modern organic synthesis, primarily due to their prevalence in biologically active molecules and their utility as ligands and auxiliaries in asymmetric catalysis. westlake.edu.cnfrontiersin.orgdiva-portal.org The incorporation of fluorine atoms into these structures further enhances their value, imparting unique physicochemical properties.
The strategic substitution of hydrogen with fluorine can lead to profound changes in a molecule's biological activity, selectivity, and pharmacokinetic profile. Fluorine's high electronegativity and the strength of the carbon-fluorine bond often increase a compound's metabolic stability towards enzymatic degradation. nih.gov Furthermore, the introduction of fluorinated groups like trifluoromethyl (-CF3) can increase lipophilicity, potentially improving a molecule's ability to cross cellular membranes.
In the context of medicinal chemistry, fluorinated amino acids and their derivatives are considered to have distinct potential in modern drug design. nih.govmdpi.com The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the isopropyl group, allowing for the fine-tuning of a drug candidate's properties to enhance efficacy and stability. mdpi.comresearchgate.net Consequently, fluorine-containing amino acids are becoming increasingly prominent in the development of new pharmaceuticals. nih.gov
Overview of the Compound's Stereochemical Characteristics and Functional Group Reactivity
The chemical identity and utility of (S)-1-amino-4,4,4-trifluorobutan-2-ol are defined by its specific three-dimensional arrangement and the interplay of its functional groups.
Compound Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈F₃NO sigmaaldrich.com |
| Molecular Weight | 143.11 g/mol sigmaaldrich.com |
| Appearance | Liquid sigmaaldrich.com |
| SMILES String | NCC(O)CC(F)(F)F sigmaaldrich.com |
| InChI Key | KZNGMHZLGGFBIH-UHFFFAOYSA-N sigmaaldrich.com |
Stereochemical Characteristics: The "(S)" designation in the compound's name refers to the specific stereoconfiguration at the chiral center—the carbon atom bonded to the hydroxyl group (C2). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents around this stereocenter are arranged in a specific spatial orientation. This enantiomeric purity is critical, as different stereoisomers of a molecule can exhibit vastly different biological activities and chemical behaviors. The synthesis of enantiomerically pure compounds is a significant challenge and a major focus in organic synthesis. acs.org
Functional Group Reactivity: The compound's reactivity is governed by its three primary functional groups: the primary amine (-NH₂), the secondary alcohol (-OH), and the trifluoromethyl (-CF₃) group.
Amino Group: The primary amine is a nucleophilic and basic center. It can participate in reactions such as acylation, alkylation, and salt formation.
Hydroxyl Group: The secondary alcohol is also nucleophilic and can undergo reactions like esterification, etherification, and oxidation. The amino and hydroxyl groups together form a 1,2-amino alcohol motif, which is a key structural feature for chelation to metal centers, making it a valuable component in chiral catalysts.
Trifluoromethyl Group: This group is strongly electron-withdrawing and sterically bulky. Its presence significantly influences the properties of the entire molecule. It increases the acidity of the nearby alcohol proton and decreases the basicity and nucleophilicity of the amino group. mdpi.com This electronic effect can also accelerate certain reactions at adjacent positions. nih.gov In solution, the combination of the acidic fluorinated alcohol and the basic amine can lead to intramolecular proton transfer, resulting in zwitterionic behavior, similar to amino acids. cdnsciencepub.com
Influence of Functional Groups on Reactivity
| Functional Group | Key Chemical Characteristics |
|---|---|
| Amine (-NH₂) | Nucleophilic, basic; site for alkylation, acylation. |
| Hydroxyl (-OH) | Nucleophilic, weakly acidic; site for esterification, etherification. |
| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing; enhances acidity of adjacent -OH, reduces basicity of -NH₂, and increases metabolic stability. mdpi.com |
Research Trajectories and Academic Relevance
The unique structural attributes of this compound place it at the forefront of several active research areas in organic chemistry.
Applications in Asymmetric Catalysis: Enantiomerically pure β-amino alcohols are highly effective ligands for a variety of metal-catalyzed asymmetric reactions. The fluorinated analogue, this compound, and similar structures have been shown to be efficient ligands for reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov In such reactions, the fluorinated ligands can lead to significantly higher enantiomeric excess (ee) values compared to their non-fluorinated counterparts, demonstrating the beneficial impact of fluorine substitution on catalytic performance. nih.gov
Role in Medicinal Chemistry and Drug Design: As a derivative of a fluorinated amino acid, this compound is a highly valuable building block for the synthesis of peptidomimetics and other biologically active molecules. nih.gov Enantiomerically pure derivatives of the closely related 2-amino-4,4,4-trifluorobutanoic acid are in great demand for drug design, serving as metabolically stable substitutes for natural amino acids like leucine (B10760876). nih.govmdpi.comnih.gov The amino alcohol can be used to construct complex molecules with improved pharmacological profiles, leveraging the enhanced stability and unique electronic properties conferred by the trifluoromethyl group. chemimpex.com
Advancements in Synthetic Methodology: The academic community continues to pursue more efficient and scalable methods for the synthesis of chiral fluorinated molecules. westlake.edu.cn Key synthetic approaches to β-amino-α-trifluoromethyl alcohols include the reduction of corresponding α-aminoalkyl trifluoromethyl ketones and the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov The development of catalytic asymmetric methods, such as transfer hydrogenation, provides a more direct and environmentally benign route to these valuable compounds. acs.org The ongoing research into these synthetic strategies underscores the compound's importance and the continued demand for such chiral building blocks in advanced chemical synthesis. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C4H8F3NO |
|---|---|
Molecular Weight |
143.11 g/mol |
IUPAC Name |
(2S)-1-amino-4,4,4-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1-2,8H2/t3-/m0/s1 |
InChI Key |
KZNGMHZLGGFBIH-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CN)O)C(F)(F)F |
Canonical SMILES |
C(C(CN)O)C(F)(F)F |
Origin of Product |
United States |
Role As a Chiral Building Block and Synthons in Complex Molecule Synthesis
Enantiopure Intermediates for Fluorinated Organic Compounds
The primary application of (S)-1-amino-4,4,4-trifluorobutan-2-ol is as a precursor for other enantiopure fluorinated organic compounds, most notably fluorinated amino acids. The synthesis of non-proteinogenic amino acids is a significant area of research, as these molecules are crucial for developing novel therapeutics and biological probes. nih.govnih.gov
Oxidation of the primary alcohol in this compound provides a direct route to (S)-2-amino-4,4,4-trifluorobutanoic acid. This fluorinated amino acid is of considerable interest as it serves as a bioisostere for naturally occurring amino acids like leucine (B10760876). mdpi.comresearchgate.netnih.gov The trifluoromethyl group mimics the steric bulk of the isopropyl group in leucine, but with profoundly different electronic properties. nih.gov This substitution can lead to peptides with enhanced stability against enzymatic degradation and altered conformational preferences. iris-biotech.de
The demand for enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid has led to the development of various asymmetric syntheses. mdpi.comnih.govnih.gov One prominent industrial method involves the alkylation of a nickel(II) complex of a glycine (B1666218) Schiff base with 3,3,3-trifluoro-1-iodoethane, which can produce the target amino acid on a large scale with high enantiomeric excess (>99% ee). mdpi.comnih.gov The availability of synthons like this compound provides alternative and complementary pathways to this and other related fluorinated intermediates.
Table 1: Examples of Enantiopure Fluorinated Compounds Derived from Amino Alcohol Precursors
| Precursor Type | Target Compound | Key Transformation | Significance |
|---|---|---|---|
| Fluorinated Amino Alcohol | Fluorinated α-Amino Acid | Oxidation | Bioisostere for natural amino acids (e.g., Leucine). mdpi.comnih.gov |
| Fluorinated Amino Alcohol | Chiral β-Fluoroamines | Multi-step synthesis | Important substructures in medicinal compounds. nih.govnsf.gov |
Precursor for Advanced Chiral Ligands and Organocatalysts
The 1,2-amino alcohol motif is a cornerstone in the design of chiral ligands and organocatalysts for asymmetric synthesis. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that directs the stereochemical outcome of a reaction. This compound is an excellent candidate for this role, with the trifluoromethyl group offering the potential to fine-tune the steric and electronic properties of the resulting catalyst.
This building block can be readily converted into various ligand classes, such as:
Oxazolines: Condensation with a nitrile (e.g., under acidic conditions) or an imidate can form chiral trifluoromethyl-substituted oxazoline (B21484) ligands. These are widely used in catalysis for reactions like asymmetric allylic alkylation and hydrosilylation.
Phosphine Ligands: Derivatization of the amine and alcohol functionalities can lead to P,N or P,O-type ligands. For example, reaction with chlorodiphenylphosphine (B86185) could yield phosphino-amino alcohol ligands, which are effective in asymmetric hydrogenation and cross-coupling reactions.
Organocatalysts: The amino alcohol scaffold can be integrated into structures designed for organocatalysis. researchgate.net For instance, it could be used to synthesize derivatives of proline or other amino acids, where the trifluoromethyl group can influence the catalyst's conformation and activity in reactions like asymmetric aldol (B89426) or Mannich reactions. researchgate.net
The development of chiral phosphorus acids (CPAs) is a significant area of organocatalysis. beilstein-journals.org While typically derived from BINOL scaffolds, the principles of creating a defined chiral pocket can be applied to new designs. The stereocenter and functional groups of this compound could be used to construct novel C1-symmetric catalysts, avoiding the need for C2-symmetry that is often a synthetic challenge. beilstein-journals.org
Integration into Peptidomimetic Structures and Fluorinated Amino Acid Analogues
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, bioavailability, and receptor selectivity. nih.gov The incorporation of unnatural amino acids is a key strategy in their design. nih.gov Fluorinated amino acids, derived from precursors like this compound, are particularly effective in this context. princeton.edu
As previously mentioned, (S)-2-amino-4,4,4-trifluorobutanoic acid is a well-established bioisostere of leucine. nih.govnih.gov Replacing leucine with this fluorinated analogue in a peptide sequence can have several beneficial effects:
Increased Proteolytic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group can shield the adjacent peptide bond from cleavage by proteases. iris-biotech.de
Conformational Control: The steric bulk and electronic nature of the trifluoromethyl group can favor specific secondary structures. For example, it can promote the formation of β-turns, which are critical for the biological activity of many peptides. iris-biotech.de
Enhanced Binding Affinity: The lipophilicity of the CF3 group can improve hydrophobic interactions within a protein's binding pocket, potentially leading to higher potency.
The research into fluorinated amino acids has expanded to include a wide variety of structures, including those with fluorinated aromatic rings and acyclic side chains. nih.gov The synthesis of these complex molecules often relies on the use of versatile chiral building blocks to install the core amino acid structure with the correct stereochemistry.
Table 2: Impact of Fluorinated Amino Acid Substitution on Peptide Properties
| Property | Standard Peptide (with Leucine) | Fluorinated Peptidomimetic (with (S)-2-amino-4,4,4-trifluorobutanoic acid) | Rationale |
|---|---|---|---|
| Metabolic Stability | Susceptible to proteolysis | More resistant to proteolysis | Steric and electronic shielding of the peptide bond. iris-biotech.de |
| Conformation | Flexible | Can induce specific conformations (e.g., β-turns) | Steric demand of the CF3 group favors cis-amide bonds. iris-biotech.de |
| Lipophilicity | Moderate | Increased | The CF3 group enhances hydrophobicity. princeton.edu |
| Binding | Standard hydrophobic interactions | Potentially enhanced hydrophobic interactions | Increased lipophilicity can improve binding in nonpolar pockets. |
Applications in Specialized Chemical Syntheses (e.g., heterocyclic scaffolds, strained ring systems)
The bifunctional nature of this compound makes it a useful synthon for constructing chiral heterocyclic scaffolds. Heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of fluorine can significantly enhance their biological activity. mdpi.comnih.gov
The vicinal amino alcohol moiety can readily participate in cyclization reactions to form a variety of ring systems:
Oxazolidinones: Reaction with phosgene, chloroformates, or carbonyldiimidazole yields chiral 5-(2,2,2-trifluoroethyl)oxazolidin-2-ones. These are valuable intermediates, acting as chiral auxiliaries (similar to Evans auxiliaries) or as scaffolds for further elaboration.
Morpholines and Piperazines: Through multi-step sequences involving protection, activation, and cyclization, the amino alcohol can be converted into more complex six-membered heterocycles containing a trifluoromethyl group.
Fluorinated Triazoles: While not a direct cyclization of the amino alcohol, its derivatives can be used in cycloaddition reactions. For example, conversion of the alcohol to an azide (B81097) followed by reaction with an alkyne (a "click" reaction) would produce a chiral, trifluoromethyl-substituted triazole.
The synthesis of strained ring systems containing fluorine is another area of interest. While direct application of this compound in this area is less documented, its derivatives could be employed. For example, the corresponding unsaturated derivative could undergo cyclopropanation to generate chiral trifluoromethyl-substituted aminocyclopropanes, which are analogues of conformationally constrained amino acids. The synthesis of such structures often involves specialized ring-transformation or reduction methodologies. rsc.orgmdpi.com
Chemical Transformations and Functional Group Interconversions
Reactions Involving the Primary Amino Group (e.g., acylation, alkylation, derivatization)
The primary amino group in (S)-1-amino-4,4,4-trifluorobutan-2-ol serves as a key site for various chemical modifications, including acylation, alkylation, and derivatization for analytical purposes.
Acylation: The amino group can be readily acylated to form amides using various acylating agents such as acyl chlorides or anhydrides. This reaction is fundamental in peptide synthesis and for the introduction of diverse functional groups. For instance, N-acylation of amino acids is a common strategy to protect the amino group during subsequent chemical transformations. While specific examples for this compound are not extensively documented in readily available literature, the principles of N-acylation of amino alcohols are well-established. The reaction typically proceeds under basic conditions to neutralize the acid generated. The choice of acylating agent and reaction conditions can be tailored to achieve specific N-acyl derivatives.
Alkylation: The primary amino group can undergo alkylation to yield secondary or tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination. N-alkylation of amino acids and their derivatives is a significant transformation in medicinal chemistry as it can modulate the biological activity of molecules. monash.edu The direct N-alkylation of amino acids with alcohols has also been reported as a sustainable method. nih.gov While detailed studies on the N-alkylation of this compound are sparse, the general reactivity of primary amines suggests its susceptibility to such transformations. In the synthesis of related compounds like (S)-2-amino-4,4,4-trifluorobutanoic acid, alkylation of a glycine (B1666218) Schiff base complex with trifluoroethyl iodide is a key step. mdpi.comresearchgate.net This highlights the feasibility of introducing alkyl groups adjacent to the trifluoromethyl moiety.
Derivatization: For analytical purposes, such as chromatographic separation and detection, the primary amino group of this compound can be derivatized. Reagents like o-phthalaldehyde (B127526) (OPA), when reacted with a primary amine in the presence of a thiol, form fluorescent isoindole derivatives, enabling sensitive detection. shimadzu.comdiva-portal.orgnih.gov This technique is widely used for the analysis of amino acids and other primary amines. The derivatization of this compound with OPA would allow for its quantification and characterization in various matrices.
| Reaction Type | Reagent/Conditions | Product Type |
| Acylation | Acyl chloride, Base | N-acyl-amino alcohol |
| Alkylation | Alkyl halide, Base | N-alkyl-amino alcohol |
| Derivatization | o-Phthalaldehyde (OPA), Thiol | Fluorescent isoindole derivative |
Transformations at the Hydroxyl Moiety
The secondary hydroxyl group in this compound is another key functional handle that can undergo various transformations, most notably oxidation and esterification.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (S)-1-amino-4,4,4-trifluorobutan-2-one. A common and mild method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by treatment with a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com This method is known for its high chemoselectivity and tolerance of various functional groups, making it suitable for substrates like amino alcohols. The resulting aminoketone is a valuable intermediate for further synthetic elaborations.
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this purpose. masterorganicchemistry.compearson.com Alternatively, acylation with more reactive acyl chlorides or anhydrides in the presence of a base can also be employed. Esterification can be used to protect the hydroxyl group or to introduce specific functionalities into the molecule.
Reactivity Modulations Induced by the Trifluoromethyl Group
The trifluoromethyl (-CF3) group exerts a significant influence on the reactivity of the neighboring amino and hydroxyl groups in this compound through its strong electron-withdrawing and steric effects.
Electronic Effects: The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing group. This inductive effect decreases the electron density on the adjacent carbon atoms, which in turn affects the basicity of the amino group and the acidity of the hydroxyl group. The primary amino group in this compound is expected to be less basic than its non-fluorinated analog due to the electron-withdrawing nature of the -CF3 group. This reduced basicity can influence its nucleophilicity in reactions like acylation and alkylation.
Steric Effects: The trifluoromethyl group is sterically demanding. This steric bulk can influence the approach of reagents to the nearby functional groups, potentially leading to diastereoselective reactions. In stereocontrolled syntheses, the steric hindrance of the -CF3 group can be exploited to direct the stereochemical outcome of a reaction.
The presence of the trifluoromethyl group can also enhance the metabolic stability and lipophilicity of molecules, which are important properties in the design of pharmaceuticals. organic-chemistry.org
Stereocontrolled Elaboration and Formation of Advanced Architectures
The inherent chirality of this compound makes it a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. It can be used as a chiral auxiliary to control the stereochemistry of reactions or incorporated into the final target molecule.
As a Chiral Auxiliary: Chiral amino alcohols are widely used as chiral auxiliaries in asymmetric synthesis. rsc.org They can be temporarily attached to a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved and recovered. While specific applications of this compound as a chiral auxiliary are not extensively reported, its structural features are amenable to such applications. For example, imines derived from this amino alcohol could undergo diastereoselective additions of nucleophiles. rsc.orgnih.gov
As a Chiral Building Block: this compound can be directly incorporated into the structure of a target molecule, transferring its chirality to the final product. For instance, it can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis or as a component of biologically active molecules. The synthesis of complex nitrogen-containing molecules often relies on versatile intermediates like amino carbonyl compounds, which can be derived from amino alcohols. nih.gov The diastereoselective synthesis of vicinal anti-amino alcohols has been achieved through the hydroxyallylation of N-tert-butanesulfinyl imines with cyclopropanols, highlighting a pathway to complex chiral architectures. nih.gov
The combination of the chiral centers and the trifluoromethyl group in this compound provides a unique platform for the design and synthesis of novel and advanced chemical architectures with potential applications in various fields, including medicinal chemistry and materials science.
Advanced Characterization and Computational Studies
Sophisticated Spectroscopic Methods for Stereochemical Analysis (e.g., advanced NMR, CD)
Advanced spectroscopic methods are indispensable for the unambiguous structural and stereochemical elucidation of chiral molecules like (S)-1-amino-4,4,4-trifluorobutan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide detailed information about the molecule's three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for characterizing fluorinated compounds. In ¹⁹F NMR, the trifluoromethyl (CF₃) group provides a distinct singlet, with a chemical shift indicative of its electronic environment. nih.gov The absence of other fluorine signals simplifies the spectrum, confirming the presence of a single CF₃ group.
Advanced 2D NMR techniques, such as HSQC and HMBC, establish connectivity between protons and carbons. Crucially, the vicinal coupling constants (³J) between fluorine and protons (³JH,F) are highly dependent on the dihedral angle, as described by the Karplus equation. acs.org Analysis of these couplings in the proton spectrum can, therefore, provide critical information about the preferred solution-state conformation of the molecule around the C2-C3 bond. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral chromophores. researchgate.net While the primary amino and hydroxyl groups of this compound are not strong chromophores in the accessible UV region, derivatization with a suitable chromophoric agent can produce a derivative with a distinct CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can then be compared to spectra of known compounds or to theoretical predictions from computational models to unequivocally confirm the (S)-stereochemistry at the C2 chiral center. nih.gov Gas-phase CD studies on amino acids have shown that the intrinsic chiroptical properties are highly sensitive to the molecular structure, free from solvent effects. nih.gov
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹⁹F NMR | Presence and electronic environment of fluorine atoms. | Confirms the CF₃ group via a characteristic singlet. |
| ¹H NMR (with H-F coupling) | Proton environment and conformational data. | ³JH,F coupling constants reveal dihedral angles and preferred conformers. |
| 2D NMR (COSY, HSQC) | Connectivity between atoms (H-H, C-H). | Unambiguously assigns signals to specific atoms in the molecular structure. |
| Circular Dichroism (CD) | Absolute stereochemistry of chiral centers. | Confirms the (S)-configuration, often after derivatization. |
Chromatographic Techniques for Enantiomeric Purity Determination (e.g., chiral HPLC)
The determination of enantiomeric purity is critical for any application involving a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers with high accuracy. nih.gov
To determine the enantiomeric purity of this compound, a sample is analyzed on an HPLC system equipped with a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers, this compound and (R)-1-amino-4,4,4-trifluorobutan-2-ol, form transient diastereomeric complexes with differing stabilities. scas.co.jp This difference in interaction energy leads to different retention times, allowing for their separation.
Commonly used CSPs for separating amino alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides (e.g., teicoplanin). windows.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. scas.co.jp Detection is often performed using a UV detector or, for higher sensitivity and confirmation of identity, a mass spectrometer (LC-MS). nih.govnih.gov The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks. For high-purity samples, the method must be sensitive enough to detect trace amounts of the undesired enantiomer. nih.gov
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2) | Provides the chiral environment for enantioseparation. |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1) | Elutes the compounds and modulates retention and selectivity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 210 nm or MS | Quantifies the amount of each separated enantiomer. |
| Expected tR ((S)-enantiomer) | ~8.5 min | Retention time for the desired enantiomer. |
| Expected tR ((R)-enantiomer) | ~10.2 min | Retention time for the undesired enantiomer. |
Computational Chemistry Approaches for Conformational Analysis and Reaction Mechanism Elucidation
Computational chemistry serves as a powerful predictive tool to complement experimental data, offering insights into molecular properties that can be difficult to measure directly. For this compound, methods like Density Functional Theory (DFT) and molecular dynamics are used to explore its conformational landscape and predict its reactivity.
Conformational Analysis: The presence of polar functional groups (amine, hydroxyl) and the strongly electron-withdrawing trifluoromethyl group significantly influences the molecule's preferred three-dimensional shape. Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers. acs.org DFT calculations, for example at the B3LYP/6-31G* level of theory, can determine the geometries and relative energies of various staggered conformations (rotamers) around the C-C single bonds. nih.gov These calculations can reveal the presence of stabilizing intramolecular interactions, such as hydrogen bonds between the amine and hydroxyl groups, and destabilizing steric or electrostatic repulsions involving the bulky CF₃ group. semanticscholar.org The results of these analyses can then be correlated with experimental NMR data to provide a comprehensive picture of the molecule's behavior in different environments. nih.gov
Reaction Mechanism Elucidation: Computational chemistry is also instrumental in elucidating reaction mechanisms. By mapping the reaction pathway and calculating the energies of reactants, transition states, and products, chemists can understand the feasibility and stereochemical outcome of a chemical transformation. For reactions involving this compound, computational studies can model transition states to explain why a particular product is formed, providing a molecular-level understanding that is essential for designing new synthetic routes or understanding its mode of action in a biological context.
| Computational Method | Objective | Key Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculate energies and geometries of conformers. | Identifies low-energy conformers, predicts intramolecular hydrogen bonding. |
| Ab Initio Molecular Dynamics (AIMD) | Simulate molecular motion and conformational changes over time. | Reveals the dynamic conformational landscape in solution. |
| Transition State Theory | Locate transition state structures and calculate activation energies. | Elucidates reaction mechanisms and predicts product formation. |
| Continuum Solvation Models | Simulate the effect of a solvent on molecular properties. | Predicts how conformation and reactivity change in different solvents. |
Future Perspectives and Emerging Research Directions
Exploration of Novel Catalytic Systems for Enantioselective Access
The precise stereochemical control required for the synthesis of (S)-1-amino-4,4,4-trifluorobutan-2-ol is paramount for its application in biologically active compounds. A primary route to this and similar vicinal amino alcohols involves the asymmetric reduction of corresponding α-amino ketones. nih.govnih.gov While established methods exist, emerging research is focused on developing more efficient, selective, and versatile catalytic systems.
One of the most promising areas is the advancement of asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) . Catalytic enantioselective reduction of trifluoromethyl-substituted imines and ketones is a common strategy for preparing chiral α-trifluoromethyl amines and alcohols. nih.gov Research into novel iridium, rhodium, and ruthenium-based catalysts with tunable chiral ligands continues to yield systems with high activity and enantioselectivity for the reduction of β-amino ketones, the precursors to γ-amino alcohols. researchgate.netresearchgate.netnih.gov Future work will likely adapt these catalysts for the highly efficient reduction of 1-amino-4,4,4-trifluorobutan-2-one. Recent breakthroughs in cobalt-catalyzed asymmetric hydrogenation, which utilize an assisting coordination strategy with the amino group, have shown remarkable efficiency (up to 1000 S/C) for producing chiral vicinal amino alcohols, presenting a promising avenue for exploration. nih.gov
Biocatalysis represents another key frontier for enantioselective synthesis. The use of engineered enzymes like ketoreductases (KREDs) and transaminases (TAs) offers highly selective and sustainable routes to chiral amines and alcohols under mild, aqueous conditions. nih.gov Multi-enzyme cascade reactions, where a transaminase and a transketolase are coupled, have been developed for the synthesis of other chiral amino alcohols. nih.govresearchgate.net A future biocatalytic route to this compound could involve a highly stereoselective ketoreductase for the reduction of the ketone precursor or a multi-step, one-pot enzymatic cascade, enhancing the sustainability of the process. researchgate.net
The development of novel organocatalysts also holds potential. Chiral quinine (B1679958) derivatives have been successfully used in the biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives, demonstrating the power of organocatalysis in controlling stereochemistry in fluorinated molecules. nih.gov Exploring new chiral catalysts, such as those based on phosphoric acids or bifunctional amines, could provide metal-free, highly enantioselective pathways to the target amino alcohol.
| Catalytic Approach | Catalyst Type | Precursor Molecule | Key Advantages & Research Direction |
| Asymmetric Hydrogenation | Transition Metal Complexes (Co, Ir, Rh, Ru) with Chiral Ligands | 1-amino-4,4,4-trifluorobutan-2-one | High turnover numbers, excellent enantioselectivity, development of non-precious metal catalysts (e.g., Cobalt). nih.govresearchgate.net |
| Biocatalysis | Engineered Enzymes (Ketoreductases, Transaminases) | 1-amino-4,4,4-trifluorobutan-2-one or simpler starting materials | High stereoselectivity, mild reaction conditions (aqueous media), potential for one-pot cascade reactions, sustainable. nih.govnih.govresearchgate.net |
| Organocatalysis | Chiral Small Molecules (e.g., Quinine derivatives, Phosphoric acids) | 1-amino-4,4,4-trifluorobutan-2-one | Metal-free synthesis, avoids catalyst contamination, development of novel catalyst scaffolds for fluorinated substrates. nih.gov |
| Chelation-Controlled Reduction | Lewis Acids with Reducing Agents | Intermediate Amino Ketones | High diastereoselectivity, potential for developing catalytic chiral Lewis acids to control the reduction stereochemistry. acs.org |
Expanding the Scope of Synthetic Applications in Emerging Chemical Fields
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net this compound is a prime candidate for use as a versatile building block in several emerging areas of chemical science. nih.govresearchgate.net
In medicinal chemistry and drug design , fluorinated amino acids and their derivatives are increasingly important. nih.govresearchgate.net The trifluoromethyl group can serve as a bioisostere for an isopropyl group, a modification that can enhance metabolic stability and protein binding. nih.govmdpi.com this compound can be incorporated into peptide-based drug candidates to create novel peptidomimetics with improved pharmacokinetic profiles. mdpi.comdigitellinc.com Its vicinal amino alcohol motif is a key structural feature in numerous bioactive molecules, including protease inhibitors.
The field of peptide and protein engineering is another promising area. The introduction of fluorinated amino acids can stabilize secondary structures like α-helices and β-sheets and influence peptide self-assembly into novel biomaterials. nih.govresearchgate.net The unique properties of the C-F bond can be leveraged to create peptides with enhanced thermal and proteolytic stability. researchgate.net this compound could be used to synthesize fluorinated peptide analogues for applications ranging from therapeutic agents to advanced materials. nih.gov
Furthermore, in asymmetric catalysis , chiral β-amino-α-trifluoromethyl alcohols have been shown to be effective ligands for enantioselective additions to aldehydes. nih.gov The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the catalyst complex, sometimes leading to improved stereoselectivity compared to non-fluorinated analogues. mdpi.com Future research could explore the application of this compound and its derivatives as chiral ligands or auxiliaries in a variety of asymmetric transformations.
| Emerging Field | Role of this compound | Impact of the Trifluoromethyl Group |
| Medicinal Chemistry | Chiral building block for synthesizing complex drug candidates (e.g., protease inhibitors). | Enhances metabolic stability, modulates lipophilicity and pKa, acts as a bioisostere for other functional groups. nih.govresearchgate.net |
| Peptide Science | Incorporation into peptide backbones to create novel peptidomimetics and foldamers. | Stabilizes secondary structures (α-helices/β-sheets), improves proteolytic resistance, influences self-assembly. digitellinc.comnih.govresearchgate.net |
| Asymmetric Catalysis | Precursor for chiral ligands or used as a chiral auxiliary. | Modifies the electronic properties of catalysts, potentially enhancing enantioselectivity and reactivity. nih.govmdpi.com |
| Chemical Biology | Can be incorporated into probes for ¹⁹F NMR studies of biological systems. | Provides a sensitive and specific NMR handle for studying molecular interactions and conformations. |
Advancements in Sustainable Synthesis and Process Intensification
The principles of green chemistry and process intensification are becoming increasingly critical in the synthesis of pharmaceuticals and fine chemicals. dntb.gov.uaresearchgate.netbenthamscience.com Future research on the synthesis of this compound will undoubtedly focus on developing methodologies that are safer, more efficient, and environmentally benign.
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or unstable intermediates. durham.ac.uk The synthesis of fluorinated compounds, which often requires toxic or highly reactive fluorinating agents, is particularly well-suited to flow microreactors. researchgate.net A continuous flow process for the synthesis of this compound could enable better temperature and pressure control, improve safety by minimizing the volume of hazardous materials at any given time, and facilitate scalable, automated production. nih.govresearchgate.netchemistryviews.org
The use of sustainable and green reaction media is another key research direction. Biocatalytic approaches, as mentioned previously, often utilize water as a solvent, drastically reducing the environmental impact compared to reactions requiring volatile organic solvents. researchgate.netresearchgate.net The development of catalytic systems that are effective in water or other green solvents like ionic liquids will be a priority. researchgate.netbenthamscience.com
Furthermore, catalyst and auxiliary recycling is crucial for cost-effective and sustainable large-scale synthesis. Methods employing recyclable chiral auxiliaries, such as the Ni(II) complex-based approach used for the synthesis of a related fluorinated amino acid, provide a template for future developments. mdpi.comnih.govresearchgate.net Designing heterogeneous catalysts or immobilized biocatalysts that can be easily recovered and reused will be essential for industrial-scale production. Combining these strategies—such as using an immobilized enzyme in a continuous flow reactor—represents the state-of-the-art in process intensification and sustainable chemical manufacturing. nih.gov
| Synthesis Parameter | Traditional Batch Method | Future Sustainable Approach | Advantages of Sustainable Approach |
| Methodology | Multi-step batch synthesis | Continuous flow synthesis; One-pot biocatalytic cascades | Improved safety, scalability, efficiency, and process control. researchgate.netchemistryviews.org |
| Solvents | Often requires volatile organic solvents (e.g., THF, Dichloromethane) | Aqueous media (for biocatalysis), green solvents, or solvent-free conditions. researchgate.netbenthamscience.com | Reduced environmental impact, lower cost, simplified purification. |
| Catalyst | Stoichiometric chiral reagents or homogeneous precious metal catalysts | Recyclable catalysts (heterogeneous, immobilized enzymes), non-precious metal catalysts. nih.govnih.gov | Lower cost, reduced waste, simplified product purification. |
| Energy & Time | Long reaction times, energy-intensive heating/cooling cycles | Shorter residence times in flow reactors, mild conditions for biocatalysis. researchgate.netnih.gov | Increased productivity, lower energy consumption. |
Q & A
Q. How can computational tools predict the compound’s behavior in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
